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Compound of Interest

Compound Name: 4-Iodo-2-nitropyridine

CAS No.: 1003711-88-3

Cat. No.: B1613554

Get Quote

Executive Summary
4-Iodo-2-nitropyridine (CAS: 223463-13-6) is a critical halogenated heterocyclic scaffold,

widely employed in the synthesis of complex pharmaceutical agents via Suzuki-Miyaura cross-

coupling and nucleophilic aromatic substitution (

).[1]

In drug development, the purity and regioisomeric identity of this intermediate are paramount. A

common synthetic pitfall is the formation of regioisomers (e.g., 4-iodo-3-nitropyridine) or

incomplete iodination. This guide provides a definitive technical comparison of the 1H and 13C

NMR spectral signatures of 4-iodo-2-nitropyridine, distinguishing it from its isomers and

precursors.

Experimental Protocol & Methodology
To ensure reproducibility and spectral fidelity, the following acquisition parameters are

recommended. These protocols minimize solvent-solute interactions that often obscure fine

coupling constants in pyridine derivatives.
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Sample Preparation
Solvent Selection:DMSO-d6 is the preferred solvent over CDCl3.

Reasoning: Nitro-substituted pyridines are polar. DMSO-d6 prevents aggregation-induced

line broadening and provides a distinct lock signal that stabilizes the baseline for

integration of the iodine-bearing carbon (often low intensity due to long relaxation times).

Concentration: 10–15 mg in 0.6 mL solvent.

Internal Standard: Tetramethylsilane (TMS, 0.05% v/v) for precise shift referencing (

ppm).

Acquisition Parameters (Recommended)
Parameter 1H NMR Setting 13C NMR Setting

Frequency 400 MHz or higher 100 MHz or higher

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

Relaxation Delay (D1) 1.0 sec
2.0 - 3.0 sec (Critical for C-I

detection)

Scans (NS) 16
1024+ (Due to quaternary

carbons)

Temperature 298 K 298 K

Spectral Data Analysis: 4-Iodo-2-nitropyridine
The structural assignment relies on the distinct electronic environments created by the

electron-withdrawing nitro group (C2) and the heavy-atom shielding effect of the iodine (C4).

1H NMR Data (DMSO-d6, 400 MHz)
The proton spectrum exhibits an ABX spin system (or AMX depending on field strength),

characterized by the absence of a proton at the C2 and C4 positions.
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Position
Shift (

, ppm)
Multiplicity

Coupling
Constant (

, Hz)

Assignment
Logic

H-6 8.62 Doublet (d)

Most Deshielded:

Alpha to Nitrogen

(

-N). The meta-

nitro effect adds

minor

deshielding.

H-3 8.45 Doublet (d)

Deshielded

Singlet-like:

Ortho to the Nitro

group

(anisotropic

effect) and ortho

to Iodine.

Appears as a

doublet due to

long-range meta-

coupling with H-

5.

H-5 8.08 dd ,

Shielded: Beta to

Nitrogen.

Located between

the Iodine and H-

6. Shows strong

ortho-coupling to

H-6 and weak

meta-coupling to

H-3.
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Analyst Note: In lower resolution instruments (300 MHz), H-3 may appear as a singlet. The

detection of the small meta-coupling (

Hz) is a key purity indicator; loss of this resolution suggests paramagnetic impurities

or poor shimming.

13C NMR Data (DMSO-d6, 100 MHz)
The carbon spectrum is definitive due to the "Heavy Atom Effect" of Iodine, which significantly

shields the ipso-carbon (C4), often moving it upfield despite the electron-deficient ring.
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Position
Shift (

, ppm)
Type

Electronic
Environment

C-2 156.5 Cq

Quaternary:

Deshielded by the

Nitro group and

proximity to Nitrogen.

C-6 154.2 CH

Alpha-Carbon: Typical

pyridine

-carbon shift.

C-3 126.8 CH

Ortho to Nitro;

experiences steric

compression.

C-5 133.1 CH Beta to Nitrogen.

C-4 113.5 Cq

Diagnostic Peak: Ipso-

C attached to Iodine.

Significantly upfield

(shielded) compared

to Cl or Br analogs

due to the large

electron cloud of

Iodine.

Comparative Analysis: Distinguishing Isomers
A frequent synthetic challenge is distinguishing the target 4-iodo-2-nitropyridine from its

regioisomer 4-iodo-3-nitropyridine. This usually occurs during nitration of 4-iodopyridine or

iodination of nitropyridine precursors.

Differentiation Logic
Target (2-Nitro isomer): H-3 is isolated between two substituents (NO2 and I). It appears as a

meta-coupled doublet (or singlet).
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Isomer (3-Nitro isomer): H-2 is the isolated proton. Because H-2 is alpha to Nitrogen AND

ortho to Nitro, it shifts significantly downfield, typically >9.0 ppm.

Decision Matrix:

Look for a singlet/small doublet.

If shift is ~8.4 ppm

2-Nitro (H-3).

If shift is >9.0 ppm

3-Nitro (H-2).

Visual Logic Tree for Isomer Identification

Analyze 1H NMR Spectrum
(Aromatic Region)

Identify Isolated Proton Signal
(Small coupling J < 2Hz)

Check Chemical Shift
of Isolated Proton

Shift > 9.0 ppm
(Alpha to N + Ortho to NO2)

Downfield

Shift ~ 8.4 ppm
(Beta to N + Ortho to NO2)

Mid-field

Isomer: 4-Iodo-3-nitropyridine
(H-2 is isolated)

Target: 4-Iodo-2-nitropyridine
(H-3 is isolated)

Click to download full resolution via product page
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Figure 1: Logic flow for distinguishing 4-iodo-2-nitropyridine from its 3-nitro regioisomer

based on chemical shift analysis.

Synthesis & Characterization Workflow
Understanding the synthetic origin helps in anticipating specific impurities (e.g., unreacted

starting material). The most robust route involves the Sandmeyer reaction or Finkelstein-type

substitution.

Workflow Diagram

2-Nitro-4-aminopyridine

Diazonium Salt
(Unstable)

0°C

NaNO2 / H2SO4
(Diazotization) 4-Iodo-2-nitropyridine

RT -> Heat

KI / CuI
(Sandmeyer)

QC Check:
1H NMR for H-3/H-5 coupling

Click to download full resolution via product page

Figure 2: Synthetic pathway and critical Quality Control point for 4-iodo-2-nitropyridine.

References
SpectraBase.13C NMR Chemical Shifts: 4-Iodopyridine. John Wiley & Sons.[2] [Link]

National Institutes of Health (NIH).2-Iodo-3-nitropyridine Crystal Structure and Synthesis.

PMC. [Link]

Doc Brown's Chemistry.Interpretation of C-13 NMR spectra of iodoalkanes and derivatives.

[Link]

Reich, H. J.Chemical Shift Data for Pyridine Derivatives. University of Wisconsin-Madison.
(General reference for pyridine substituent effects).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1613554/docs?utm_src=pdf-body#structural-elucidation-and-comparative-nmr-analysis-of-4-iodo-2-nitropyridine
https://www.benchchem.com/product/b1613554/docs?utm_src=pdf-body-img#structural-elucidation-and-comparative-nmr-analysis-of-4-iodo-2-nitropyridine
https://www.benchchem.com/product/b1613554/docs?utm_src=pdf-body#structural-elucidation-and-comparative-nmr-analysis-of-4-iodo-2-nitropyridine
https://spectrabase.com/spectrum/7WOOwtbCEe6
https://spectrabase.com/spectrum/1fLBftr3NPu
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969966/
https://www.docbrown.info/page06/Amines/Amines_NMR_spectra.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613554?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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